
Tubacin
Übersicht
Beschreibung
Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a class II histone deacetylase. It is known for its ability to induce hyperacetylation of α-tubulin, a component of microtubules, which plays a crucial role in cell structure and function. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubacin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, including purification steps such as recrystallization and chromatography to achieve high purity levels suitable for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Tubacin primarily undergoes reactions related to its role as an HDAC6 inhibitor. These include:
Acetylation: this compound induces hyperacetylation of α-tubulin by inhibiting HDAC6, which normally deacetylates α-tubulin.
Binding Interactions: this compound binds to the catalytic domain of HDAC6, preventing it from interacting with its substrates.
Common Reagents and Conditions:
Major Products: The primary product of this compound’s reactions is the hyperacetylated form of α-tubulin, which has significant implications for cell structure and function .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Tubacin has demonstrated potent antitumor effects across various cancer types. It has been shown to inhibit the proliferation of acute lymphoblastic leukemia (ALL) cells and enhance the efficacy of chemotherapy agents:
- Acute Lymphoblastic Leukemia : this compound induced apoptosis in pre-B and T cell ALL cells at low micromolar concentrations. The compound's ability to inhibit HDAC6 led to the accumulation of polyubiquitinated proteins and activation of apoptotic pathways .
- Bladder Cancer : Recent studies indicate that selective inhibition of HDAC6 by this compound promotes apoptosis and suppresses tumor growth in bladder cancer models .
- FGFR3-Dependent Tumors : this compound effectively inhibits tumor growth linked to mutant FGFR3 by downregulating MYC and cyclin D1 levels, demonstrating unique HDAC6-independent activities that enhance its antitumor efficacy .
Overcoming Drug Resistance
Research has shown that this compound can overcome drug resistance in leukemia treatments, making it a promising candidate for combination therapies. Its ability to modulate pathways associated with drug resistance highlights its potential for improving patient outcomes in hematological malignancies .
Endothelial Function
This compound's role in enhancing eNOS expression has significant implications for cardiovascular health:
- Improved Endothelial Function : this compound treatment has been linked to improved endothelial function in diabetic models by stabilizing eNOS mRNA and increasing nitric oxide production. This suggests potential therapeutic applications for vascular complications associated with diabetes .
- Mitigation of Inflammatory Responses : this compound has been shown to counteract the degradation of eNOS mRNA induced by pro-inflammatory cytokines like TNFα, suggesting its utility in treating inflammatory vascular diseases .
Summary Table of Applications
Case Study 1: this compound in Acute Lymphoblastic Leukemia
In a study examining the effects of this compound on ALL cells, researchers found that treatment led to significant apoptosis at IC50 values between 1.2 to 2 μM. The study highlighted this compound's ability to enhance chemotherapy effects and suggested its potential as a standalone therapy or in combination with existing treatments .
Case Study 2: Cardiovascular Applications
A study focusing on diabetic mouse models demonstrated that this compound treatment resulted in enhanced eNOS expression and improved vascular function. This was attributed to the stabilization of eNOS mRNA, indicating its potential role in managing diabetes-related vascular complications .
Wirkmechanismus
Tubacin exerts its effects by selectively inhibiting HDAC6, leading to the hyperacetylation of α-tubulin. This inhibition disrupts the normal function of HDAC6, which is involved in deacetylating α-tubulin and other non-histone proteins. The hyperacetylation of α-tubulin affects microtubule stability and function, leading to various cellular effects such as cell cycle arrest, apoptosis, and altered cell migration .
Vergleich Mit ähnlichen Verbindungen
Tubastatin A: Another selective HDAC6 inhibitor, similar to Tubacin but with different potency and selectivity profiles.
Vorinostat: A pan-HDAC inhibitor that affects multiple HDACs, not just HDAC6.
Panobinostat: Another pan-HDAC inhibitor with broader activity compared to this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its high selectivity for HDAC6, which allows for targeted inhibition without affecting other HDACs. This selectivity reduces potential side effects and makes this compound a valuable tool for studying HDAC6-specific functions and therapeutic applications .
Biologische Aktivität
Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and endothelial function. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on recent research findings.
HDAC6 Inhibition and Tubulin Acetylation
This compound primarily functions as an HDAC6 inhibitor, leading to increased acetylation of α-tubulin. This acetylation is crucial for stabilizing microtubules and promoting cellular functions such as motility and division. The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that is beneficial for therapeutic applications .
eNOS Expression Regulation
One of the notable effects of this compound is its ability to enhance the expression of endothelial nitric oxide synthase (eNOS). Research indicates that this compound increases eNOS mRNA stability, thereby promoting nitric oxide production in endothelial cells. This mechanism appears to be independent of HDAC6 inhibition, as this compound still enhances eNOS expression in HDAC6-deficient cells .
Acute Lymphoblastic Leukemia (ALL)
In studies involving ALL cells, this compound demonstrated significant antiproliferative effects. The compound induced apoptosis at low micromolar concentrations and led to the accumulation of polyubiquitinated proteins. The specific induction of apoptosis in ALL cells without affecting normal T lymphocytes highlights its potential as a targeted cancer therapy .
Triple-Negative Breast Cancer (TNBC)
This compound has also been investigated in the context of TNBC, where it was found to sensitize non-mesenchymal TNBC cells to cysteine deprivation and erastin treatments. The combination therapy resulted in synthetic-lethal cell death, indicating that this compound can enhance the efficacy of existing cancer therapies .
Case Studies
Clinical Implications
The implications of this compound's biological activity extend beyond laboratory findings. Its ability to modulate key pathways involved in cell survival and apoptosis positions it as a promising candidate for clinical trials targeting various cancers. Furthermore, its role in enhancing endothelial function suggests potential applications in cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537049-40-4 | |
Record name | Tubacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.